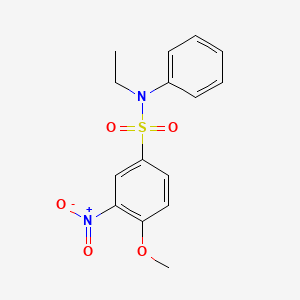

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. Its molecular formula is C15H16N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct substitution and addition reactions occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as reagents. The reaction is typically carried out in a continuous flow reactor to maintain consistent quality and yield. Post-reaction, the compound is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide.

Substitution: Formation of various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The sulfonamide group may also play a role in binding to enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

- N-ethyl-4-methoxy-3-nitrobenzamide

- N-ethyl-4-methoxy-3-nitrobenzenesulfonamide

- N-ethyl-4-methoxy-3-nitro-N-methylbenzene-1-sulfonamide

Uniqueness

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and sulfonamide groups makes it particularly interesting for research in medicinal chemistry and drug development.

Biological Activity

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is a sulfonamide compound with a complex structure that includes an ethyl group, a methoxy group, a nitro group, and a phenyl ring. The molecular formula for this compound is C15H18N2O3S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets.

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and induce biological effects.

- Sulfonamide Group : This moiety can form hydrogen bonds with biological molecules, influencing the activity of enzymes and receptors.

These interactions suggest that the compound could modulate various biological pathways, potentially leading to therapeutic applications.

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit various enzymes. This property is crucial for developing inhibitors for diseases where enzyme activity is dysregulated.

Other Biological Effects

The compound's potential as an inhibitor of protein-protein interactions (PPIs) has also been explored. For example, compounds that target the Keap1-Nrf2 pathway have shown promise in enhancing cellular antioxidant responses, which could be beneficial in treating neurodegenerative diseases and other conditions related to oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of sulfonamides:

- In Vitro Studies : Compounds similar to this compound have been evaluated for their ability to induce NQO1 enzyme activity, a marker for Nrf2 activation.

- In Vivo Studies : Animal models have demonstrated that certain sulfonamide derivatives can significantly reduce tumor size, indicating their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfonylation of aniline derivatives under controlled pH and temperature to avoid side reactions (e.g., hydrolysis of the nitro group). Key steps include:

- Sulfonamide bond formation : Reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with N-ethylaniline in anhydrous dichloromethane at 0–5°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Analytical validation : - NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, nitro at C3) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at C3 acts as a strong electron-withdrawing group, activating the sulfonamide moiety for nucleophilic attack. The methoxy group at C4 provides steric hindrance, directing substitution to specific positions. For example:

- Aminolysis : Reacting with primary amines (e.g., benzylamine) in DMF at 80°C yields N-substituted derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties for downstream reactions .

Key tools : Kinetic studies (UV-Vis monitoring) and DFT calculations to map transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound?

- Methodological Answer : Discrepancies may arise from isotopic impurities (e.g., Cl⁻ in ESI-MS) or dynamic NMR effects (e.g., rotamers). Strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals caused by conformational flexibility .

- X-ray crystallography : Definitive structural confirmation using SHELX software for refinement (e.g., resolving positional disorder in the ethyl group) .

- Isotopic labeling : Synthesizing ¹⁵N-labeled analogs to distinguish nitro vs. sulfonamide nitrogen environments .

Q. What computational methods are effective in predicting the binding affinity of this sulfonamide derivative with biological targets, and how can these models be validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina) : Screens against targets like carbonic anhydrase or kinases, leveraging the sulfonamide’s known role as a zinc-binding group . MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories . Validation :

- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) in real time .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. Experimental Design Considerations

Q. What strategies optimize yield in the synthesis of this compound while minimizing byproducts?

- Methodological Answer :

- Temperature control : Maintain ≤5°C during sulfonylation to suppress hydrolysis .

- Solvent selection : Use anhydrous DCM to avoid nucleophilic interference from protic solvents .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .

- Byproduct analysis : LC-MS to identify and quantify impurities (e.g., des-nitro derivatives) .

Q. Handling Data Contradictions

Q. How should researchers address conflicting biological activity data (e.g., IC₅₀ variability across assays)?

- Methodological Answer :

- Assay standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Cellular context : Compare activity in cell-free vs. cell-based assays to account for membrane permeability .

- Dose-response curves : Triplicate measurements with nonlinear regression analysis (GraphPad Prism) .

Properties

Molecular Formula |

C15H16N2O5S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-ethyl-4-methoxy-3-nitro-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C15H16N2O5S/c1-3-16(12-7-5-4-6-8-12)23(20,21)13-9-10-15(22-2)14(11-13)17(18)19/h4-11H,3H2,1-2H3 |

InChI Key |

SJSRUNMGMKTNIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.